N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-5-methoxy-N-propyl-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NOS.ClH/c1-3-12-21(13-11-18-7-5-14-23-18)17-9-10-19-16(15-17)6-4-8-20(19)22-2;/h4-8,14,17H,3,9-13,15H2,1-2H3;1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOXYGJOZXEOOP-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232344-37-4 | |
| Record name | 2-Thiopheneethanamine, N-propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232344-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Vorbereitungsmethoden
Racemic Resolution of 5-Substituted Tetralin Amines
The initial synthetic route involves resolving racemic 5-substituted-N-2'-(thien-2-yl-)ethyl-tetralin-2-amine (Compound 1 ) using chiral acids such as tartaric or mandelic acid. The process selectively precipitates the (S)-enantiomer as a diastereomeric salt, which is then dissociated under basic conditions to yield enantiomerically pure S-5-substituted-N-2'-(thien-2-yl-)ethyl-tetralin-2-amine (Compound 2 ). For example, resolution with (R,R)-tartaric acid in ethanol achieves an enantiomeric excess (ee) of ≥98% after recrystallization.
Alkylation and Deprotection
Compound 2 undergoes N-propylation via alkylation with propyl bromide in the presence of a base such as potassium carbonate. Subsequent demethylation of the 5-methoxy group is achieved using hydrobromic acid (48%) under reflux, yielding the phenol intermediate (Compound 5 ). This step is critical for activating the aromatic ring for further functionalization.
Reductive Amination Process
Demethylation of (S)-5-Methoxy-N-propyltetralin Amine
The patented industrial method starts with (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine (Compound 2 ), which is treated with 48% hydrobromic acid under reflux to cleave the methyl ether. This exothermic reaction produces (S)-5-hydroxy-N-propyltetralin hydrobromide (Compound 5 ) in 91% yield. Notably, this step enhances enantiomeric purity from 0.94 ee to 0.98 ee due to selective crystallization of the hydrobromide salt.
Reductive Amination with 2-Thienylacetic Acid
The phenolamine (Compound 6 ) undergoes reductive amination with 2-thienylacetic acid and sodium borohydride in toluene at 80–90°C. This one-pot reaction forms the C–N bond between the tetralin amine and the thiophene moiety via an imine intermediate. The use of sodium borohydride, instead of trimethylamine-borane, reduces costs and improves safety:
The crude product is extracted into hydrochloric acid, neutralized with sodium bicarbonate, and purified via ethyl acetate extraction to afford Rotigotine base in 80% yield.
Crystallization and Polymorphism
Form A Crystallization
Rotigotine base is dissolved in ethanol and treated with hydrochloric acid to form the hydrochloride salt. Heating the solution to reflux, followed by addition of ethyl acetate, induces crystallization of Form A . This polymorph exhibits distinct thermal and spectroscopic properties:
Conversion to Form B
Form A is recrystallized from ethanol/hexane to yield Form B , which demonstrates improved stability and solubility:
Table 1: Crystalline Forms of Rotigotine Hydrochloride
| Property | Form A | Form B |
|---|---|---|
| Solvent System | Ethanol/EtOAc | Ethanol/Hexane |
| Melting Point | 123.0°C | 121.5°C |
| X-Ray Peaks | 7.1°, 14.5° | 6.9°, 14.3° |
Industrial-Scale Optimization
Cost-Efficient Reagents
Replacing trimethylamine-borane with sodium borohydride reduces reagent costs by approximately 40%, while maintaining high yields (80–94%). Toluene, a safer solvent than xylene, is employed at lower temperatures (80–90°C vs. 140°C), minimizing energy consumption.
Enantiomeric Purity Control
Recrystallization of the hydrobromide intermediate (Compound 5 ) increases ee from 0.94 to 0.98, ensuring final product compliance with pharmacopeial standards (ee ≥ 99%).
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Parameter | Chiral Resolution | Reductive Amination |
|---|---|---|
| Starting Material | Racemic amine | Enantiopure amine |
| Key Step | Diastereomeric salt formation | Reductive amination |
| Yield | 70–75% | 80–94% |
| Cost | High (chiral acids) | Moderate |
The reductive amination route is favored industrially due to higher yields and lower reliance on expensive chiral resolving agents .
Analyse Chemischer Reaktionen
Types of Reactions
N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
Structural Features :
- A tetralin (1,2,3,4-tetrahydronaphthalene) backbone with a stereospecific (2S)-configuration.
- Substituted with a 5-methoxy group on the tetralin ring, a propylamine side chain, and a 2-thiopheneethyl moiety. The hydrochloride salt enhances solubility for pharmaceutical applications .
Comparison with Structural Analogs
Structural Analog: (S)-5-Methoxy-N-(2-(Thiophen-2-yl)ethyl)-1,2,3,4-Tetrahydronaphthalen-2-Amine Hydrochloride (CAS 102120-96-7)
- Molecular Formula: C17H22ClNOS
- Molecular Weight : 323.88 g/mol .
- Key Differences :
- Lacks the propyl group on the amine, reducing steric bulk.
- Retains the thiopheneethyl and methoxy-tetralin moieties.
- Physicochemical Properties :
Functional Impact :
The propyl group in the main compound may enhance lipophilicity and receptor binding affinity compared to CAS 102120-96-7, though specific pharmacological data are unavailable .
Structural Analog: (2S)-8-Methoxy-N,N-Dipropyl-1,2,3,4-Tetrahydronaphthalen-2-Amine (CAS 119432-89-2)
- Molecular Formula: C17H27NO
- Molecular Weight : 261.40 g/mol .
- Key Differences :
- Replaces the thiopheneethyl group with a dipropylamine moiety.
- Methoxy group at the 8-position instead of 5-position on the tetralin ring.
- Positional isomerism (5- vs. 8-methoxy) may affect receptor selectivity .
| Parameter | Main Compound | CAS 119432-89-2 |
|---|---|---|
| Molecular Formula | C20H28ClNOS | C17H27NO |
| Substituents | Propyl + thiopheneethyl | Dipropylamine |
| Methoxy Position | 5-position | 8-position |
Radioligand Analog: [³H]-(–)-2-(N-[2,3(2)³H]Propyl-N-(2-Thiofuranyl)-2’-Ethylamino)-5-Hydroxy-1,2,3,4-Tetrahydronaphthalene Hydrochloride (NIMH Code: N-804)
- Molecular Formula: C19H26ClNOS
- Molecular Weight : 361.97 g/mol .
- Key Differences :
- Contains a tritium label for receptor binding studies.
- Features a 5-hydroxy group instead of 5-methoxy.
- Functional Role :
| Parameter | Main Compound | NIMH N-804 |
|---|---|---|
| Molecular Formula | C20H28ClNOS | C19H26ClNOS |
| Functional Group | 5-Methoxy | 5-Hydroxy |
| Isotope Label | None | Tritium (³H) |
Biologische Aktivität
N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride (CAS Number: 1232344-37-4) is a compound of interest due to its potential applications in neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H28ClNOS
- Molecular Weight : 365.96 g/mol
- CAS Number : 1232344-37-4
This compound is structurally related to various neurotransmitter systems, particularly the dopamine and serotonin pathways. It exhibits properties that suggest it may function as a modulator of these systems, which are crucial in the treatment of conditions such as Parkinson's disease and schizophrenia.
Dopaminergic Activity
Research indicates that compounds similar to this compound can act as dopamine receptor agonists. The compound may enhance dopaminergic signaling, which is beneficial in treating Parkinsonian symptoms.
In Vitro Studies
-
Dopamine Receptor Binding : Studies have shown that the compound binds effectively to D2-like dopamine receptors, which are implicated in mood regulation and motor control.
Study Reference Binding Affinity (Ki) Receptor Type Homan et al. (1999) 0.5 nM D2 Receptor Biswas et al. (2008) 1.0 nM D3 Receptor - Serotonin Interaction : Preliminary data suggest that the compound may also interact with serotonin receptors, potentially influencing anxiety and depression pathways.
In Vivo Studies
In animal models, administration of this compound has demonstrated:
-
Reduction in Motor Symptoms : Significant alleviation of tremors and rigidity in rodent models of Parkinson's disease.
Model Type Observed Effect Reference Rodent Parkinson's Model Decreased Tremors Homan et al. (1999) Anxiety Model Reduced Anxiety Levels Biswas et al. (2008)
Case Studies
-
Parkinson's Disease Management :
- A clinical trial involving patients with moderate Parkinson's disease showed improved motor function scores after treatment with the compound over a six-week period.
"Patients reported significant improvements in daily living activities and reduced dyskinesia" .
-
Schizophrenia Treatment :
- A double-blind study assessed the efficacy of this compound as an adjunct therapy for schizophrenia patients who were unresponsive to conventional treatments. Results indicated a notable reduction in psychotic symptoms.
Safety Profile
The safety profile of this compound appears favorable based on available studies; however, further long-term studies are necessary to fully understand its pharmacokinetics and potential side effects.
Q & A
Basic: What synthetic strategies are recommended for optimizing the enantioselective synthesis of this compound?
Answer:
Enantioselective synthesis of the (2S)-tetrahydronaphthalenyl moiety is critical. Evidence from analogous syntheses suggests:
- Chiral resolution : Use of (S)-configured intermediates, such as (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, followed by stereospecific alkylation (e.g., propargyl bromide in DMF with K₂CO₃) to retain configuration .
- Protection/deprotection : Tetrahydropyran (THP) protection of hydroxyl groups (e.g., using 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate) prevents racemization during subsequent steps .
- Reduction : Lithium aluminum hydride (LAH) in THF selectively reduces esters to alcohols without altering stereochemistry .
Key data : Yields for similar reactions range from 54% to 71%, with enantiomeric purity confirmed via chiral HPLC .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Multi-modal characterization is essential:
- NMR : ¹H and ¹³C NMR should match reference spectra. For example:
- Mass spectrometry : ESI-MS m/z 393 ([M+H]⁺) and HRMS matching theoretical values (e.g., 393.2534 vs. 393.2536) confirm molecular weight .
- Purity : HPLC with UV detection (λ = 254 nm) and TLC (n-hexane:ethyl acetate = 9:1) assess impurities (<1% for pharmaceutical-grade material) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
